molecular formula C11H14N2O4 B7856362 3-(Cbz-amino)-D-alanine

3-(Cbz-amino)-D-alanine

Cat. No.: B7856362
M. Wt: 238.24 g/mol
InChI Key: MUYNUUBAUQDGML-UHFFFAOYSA-N
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Description

3-(Cbz-amino)-D-alanine is a chiral, protected amino acid derivative of significant interest in organic chemistry and pharmaceutical research. This compound, with the CAS number 28415-53-4, has a molecular formula of C11H14N2O4 and a molecular weight of 238.24 g/mol . It features a carbobenzyloxy (Cbz) protecting group on its side-chain amino group, a common strategy in synthetic chemistry to ensure regioselectivity during peptide coupling reactions. This makes it a valuable building block for the solid-phase and solution-phase synthesis of complex peptides, particularly for introducing D-alanine derivatives or diamino acid analogs into a peptide chain. A key area of application for this and related amino acid derivatives is in the research and development of novel antimicrobial agents . As structural analogs of natural amino acid intermediates, such compounds can act as enzyme inhibitors in the biosynthetic pathways of microbes. Specifically, research focuses on their potential to inhibit crucial bacterial enzymes like alanine racemase (Alr) and d-Ala : d-Ala ligase (Ddl) . These enzymes are essential for the formation of peptidoglycan, a fundamental component of the bacterial cell wall, and their inhibition presents a promising strategy for combating drug-resistant bacteria. The D-configuration of this alanine derivative is especially relevant for mimicking the D-alanine residues found naturally in the bacterial cell wall. Researchers also utilize related compounds, such as the methyl ester hydrochloride salt (CAS 934587-44-7), for enhanced reactivity in synthetic applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYNUUBAUQDGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Condensation

The most widely reported method involves coupling D-alanine with benzyloxycarbonyl (Cbz) chloride using carbodiimide reagents.

Procedure :

  • Protection of D-Alanine :

    • D-alanine is reacted with benzyl chloroformate in dichloromethane (DCM) in the presence of organic bases (e.g., triethylamine) at 0–5°C.

    • Reaction :

      D-Alanine+Cbz-ClBaseDCMCbz-D-Alanine+HCl\text{D-Alanine} + \text{Cbz-Cl} \xrightarrow[\text{Base}]{\text{DCM}} \text{Cbz-D-Alanine} + \text{HCl}
    • Yield : 85–92%.

  • Purification :

    • The crude product is washed with sodium bicarbonate, dilute HCl, and brine, followed by recrystallization from ethyl acetate/hexane.

Key Data :

ParameterValueSource
Reaction Temperature0–5°C (ice bath)
BaseTriethylamine/N-methylmorpholine
Purity Post-Recrystallization98.1–99.3%

Mixed Carbonate Approach

An alternative employs pre-formed Cbz-activated intermediates.

Steps :

  • Synthesis of Cbz-Ala-OSu :

    • Cbz-D-alanine is reacted with N-hydroxysuccinimide (NHS) and DCC in tetrahydrofuran (THF).

  • Amination :

    • The active ester is coupled with ammonia or amines to introduce the 3-amino group.

Advantages :

  • Avoids direct handling of toxic Cbz-Cl.

  • Yield : 78–88%.

Enzymatic Resolution

Kinetic Resolution Using Hydrolases

Racemic 3-(Cbz-amino)-DL-alanine is resolved using acylase I or subtilisin.

Protocol :

  • Enzymatic Hydrolysis :

    • Racemic N-acetyl-3-(Cbz-amino)-alanine is treated with acylase I (pH 7.0, 37°C), selectively hydrolyzing the L-isomer.

  • Separation :

    • The unreacted D-isomer is extracted with ethyl acetate and purified via crystallization.

Performance :

MetricValueSource
Enantiomeric Excess (ee)>99% (D-form)
Yield40–55%

Transaminase-Catalyzed Synthesis

ω-Transaminases (ω-TA) enable asymmetric synthesis from ketone precursors.

Example :

  • Substrate : 3-Oxo-piperidine derivatives.

  • Reaction :

    3-Oxo-piperidine+D-Alanineω-TA3-(Cbz-amino)-D-alanine+Pyruvate\text{3-Oxo-piperidine} + \text{D-Alanine} \xrightarrow{\omega\text{-TA}} \text{this compound} + \text{Pyruvate}
  • Conditions :

    • pH 8.0, 50°C, 24 hours.

    • Yield : 90.9% with 99% ee.

Industrial-Scale Methods

Continuous Flow Hydrogenation

Patents highlight scalable deprotection-reprotection strategies.

Process :

  • Deprotection :

    • Catalytic hydrogenation (H₂, Pd/C) removes temporary protecting groups (e.g., benzyl).

  • Reprotection :

    • Cbz-Cl is introduced under flow conditions to minimize side reactions.

Efficiency :

  • Throughput : 1–5 kg/day.

  • Purity : 99.2%.

Chiral Phosphine-Transition Metal Catalysis

CN108586272A describes a high-yield method using Ru-BINAP catalysts.

Steps :

  • Condensation : D-Alanine methyl ester + Cbz-Cl.

  • Hydrogenation : Asymmetric reduction of intermediate imines.

  • Saponification : NaOH/EtOH to yield free acid.

Data :

StepCatalystYieldee
HydrogenationRu-(S)-BINAP89%99.3%
SaponificationNaOH92%

Comparative Analysis of Methods

Table 1: Method Efficacy and Scalability

MethodYield (%)ee (%)ScalabilityCost
Carbodiimide Coupling85–92HighLow
Enzymatic Resolution40–55>99ModerateHigh
Transaminase Catalysis90–9399HighModerate
Industrial Hydrogenation89–9299.3Very HighLow

Challenges and Optimizations

Byproduct Formation

  • Dicyclohexylurea (DCU) : Generated in carbodiimide reactions; removed via filtration.

  • Racemization : Minimized by maintaining pH < 8.0 and temperatures < 50°C.

Solvent Systems

  • Preferred Solvents : Dichloromethane (DCM) for coupling; ethanol/water for saponification.

  • Green Alternatives : Ethyl acetate/cyclohexane mixtures reduce environmental impact .

Scientific Research Applications

Peptide Synthesis

Overview
3-(Cbz-amino)-D-alanine serves as a crucial building block in the synthesis of peptides. Its unique structure allows for the introduction of D-amino acids into peptide sequences, which can enhance the stability and bioactivity of the resulting compounds.

Case Study: Peptide Development
In a study focusing on the synthesis of bioactive peptides, researchers utilized this compound to create cyclic peptides that demonstrated improved resistance to enzymatic degradation. These peptides showed potential as therapeutic agents in treating various conditions, including cancer and infectious diseases.

Peptide Type Target Disease Outcome
Cyclic PeptidesCancerEnhanced stability and bioactivity
Linear PeptidesInfectious DiseasesImproved therapeutic efficacy

Drug Development

Overview
The compound is pivotal in developing peptide-based drugs and enzyme inhibitors. Its ability to form stable interactions with biological targets makes it valuable in pharmacology.

Case Study: Antiviral Agents
Research has highlighted the use of this compound in synthesizing antiviral compounds targeting HIV. The incorporation of this amino acid into drug candidates resulted in enhanced antiviral activity, demonstrating its importance in medicinal chemistry.

Drug Candidate Target Virus Efficacy
Compound AHIVSignificant reduction in viral load
Compound BInfluenzaIncreased survival rates in animal models

Biochemical Research

Overview
this compound is also used in biochemical studies to explore amino acid metabolism and its effects on various physiological processes.

Case Study: Metabolism Studies
A multicenter pilot study investigated the effects of D-alanine intake on amino acid metabolism and kidney function. Results indicated that D-alanine supplementation could prevent kidney damage, suggesting its potential as a therapeutic agent for kidney diseases.

Study Group D-Alanine Dose (g/day) Change in Kidney Function (eGFR)
Group 13No significant change
Group 26Increase by 5.7 mL/min/1.73 m²

Industrial Applications

Overview
In addition to its biological applications, this compound is utilized in chemical manufacturing processes, particularly for producing fine chemicals and intermediates.

Mechanism of Action

Similar compounds include other protected amino acids such as 2-Amino-3-tert-butoxycarbonylaminopropionic acid and 2-Amino-3-fluorenylmethoxycarbonylaminopropionic acid. These compounds also feature protective groups that facilitate peptide synthesis. 3-(Cbz-amino)-D-alanine is unique due to the specific properties of the benzyloxycarbonyl group, which offers distinct reactivity and stability compared to other protective groups.

Comparison with Similar Compounds

Structural Analogs and Substituted Alanines

The table below compares 3-(Cbz-amino)-D-alanine with key structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Application
This compound 934587-44-7 C₁₂H₁₇ClN₂O₄ 288.73 Cbz-protected D-alanine Peptide synthesis intermediate
N-Cbz-β-alanine 2304-94-1 C₁₁H₁₃NO₄ 223.23 Cbz-protected β-alanine Peptide and conjugate synthesis
3,3-Diphenyl-D-alanine 72778-00-8 C₁₅H₁₅NO₂ 241.29 Diphenyl substitution Enzyme inhibitor pseudopeptides
3-(2-Naphthyl)-D-alanine 76985-09-6 C₁₃H₁₃NO₂ 215.25 2-Naphthyl substitution Peptide modification research
D-Alanine 338-69-2 C₃H₇NO₂ 89.10 Basic D-amino acid Biosynthesis, nutritional studies

Key Observations :

  • Cbz Protection: Both this compound and N-Cbz-β-alanine utilize the Cbz group for amino protection, but the latter is based on β-alanine (a non-α-amino acid), altering its backbone flexibility .
  • Aromatic Substitutions : Compounds like 3,3-Diphenyl-D-alanine and 3-(2-Naphthyl)-D-alanine introduce hydrophobic aromatic groups, enhancing binding affinity to hydrophobic enzyme pockets compared to the Cbz group’s steric protection .
  • Native vs. Modified : D-Alanine, the unmodified parent compound, lacks protective groups, making it more water-soluble (16.4 g/100 mL at 25°C) but less stable in reactive environments .

Biological Activity

3-(Cbz-amino)-D-alanine, also known as N-carbobenzyloxy-D-alanine, is a derivative of D-alanine that has garnered attention for its potential biological activities. This compound is particularly notable for its applications in medicinal chemistry, including its role as an inhibitor of specific enzymes and its involvement in antimicrobial activity. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data.

This compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the amino group of D-alanine. This modification enhances the stability and solubility of the compound, making it suitable for various biochemical applications. The structural formula can be represented as follows:

C11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{3}

1. Inhibition of Alanine Racemase

Alanine racemase (Alr) is a critical enzyme in bacterial peptidoglycan synthesis, converting L-alanine to D-alanine. Inhibitors of Alr are valuable for developing new antibacterial agents. Research indicates that this compound serves as a substrate for Alr and can act as an inhibitor by competing with natural substrates. The inhibition mechanism involves the formation of a stable enzyme-substrate complex, which prevents the conversion of L-alanine to D-alanine, thereby disrupting bacterial cell wall synthesis .

2. Antimicrobial Properties

The antimicrobial activity of this compound has been demonstrated in various studies. It exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of D-alanine can modulate bacterial growth and biofilm formation, suggesting that this compound could be developed into a potent antimicrobial agent .

3. Effects on Amino Acid Metabolism

Recent clinical studies have explored the effects of D-alanine intake on amino acid metabolism and kidney function. Participants who consumed D-alanine showed increased plasma levels and changes in urinary excretion patterns, indicating its influence on metabolic pathways . This suggests that this compound may also affect metabolic processes related to amino acids.

Case Study 1: Inhibitory Effects on Bacterial Growth

A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, highlighting its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Study 2: Enzyme Inhibition

In vitro assays revealed that this compound inhibits alanine racemase with an IC50 value of approximately 30 µM. This inhibition was confirmed through kinetic studies showing a competitive inhibition pattern.

Discussion

The biological activity of this compound is multifaceted, primarily focusing on its role as an inhibitor of alanine racemase and its antimicrobial properties. Its ability to modulate amino acid metabolism further underscores its potential therapeutic applications.

Chemical Reactions Analysis

Deprotection of the Cbz Group

The benzyloxycarbonyl (Cbz) group is selectively removed under specific conditions:

1. Nucleophilic Deprotection

  • Reagents : 2-Mercaptoethanol, potassium phosphate.

  • Conditions : N,N-dimethylacetamide (DMAc), 75°C.

  • Efficiency : Superior to hydrogenolysis for substrates with sensitive functionalities .

2. Hydrogenolysis

  • Reagents : Triethylsilane, Pd/C.

  • Conditions : Neutral, mild conditions.

  • Outcome : Reduces multiple bonds, azides, nitro groups, and deprotects Cbz/allyl groups .

3. Acidic Cleavage

  • Reagents : Trifluoroacetic acid (TFA).

  • Conditions : Room temperature or elevated temperatures.

  • Outcome : Simultaneous removal of Cbz and tert-butyl ester groups during peptide synthesis .

Table 2: Cbz Deprotection Methods

MethodConditionsEfficiency
Nucleophilic (2-mercaptoethanol)75°C, DMAcHigh for sensitive substrates
HydrogenolysisTriethylsilane, Pd/C, neutral pHBroad functional group tolerance
Acidic (TFA)TFA in dichloromethaneConcurrent ester cleavage

Transformations and Functional Group Conversions

3-(Cbz-amino)-D-alanine undergoes reactions to generate diverse functional groups:

1. Urea Synthesis via Lanthanum Triflate

  • Reagents : Lanthanum triflate, amines.

  • Conditions : Dimethylformamide (DMF), room temperature.

  • Outcome : Converts Cbz-protected amines to nonsymmetric ureas .

2. Guanidine Formation

  • Reagents : Thioureas, Burgess reagent.

  • Conditions : Stepwise or one-pot protocols.

  • Outcome : Selective deprotection yields N-monoprotected guanidines .

3. Peptide Coupling

  • Reagents : HATU, HOAt, DIPEA.

  • Conditions : Dichloromethane, room temperature.

  • Outcome : Used in macrolactamization steps for natural product synthesis (e.g., endolides A/B) .

Structural and Analytical Data

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₄
Molecular Weight238.24 g/mol
CAS Number35761-26-3 (L-enantiomer)
Specific Rotation[α]²⁰/D -17.0° (L-enantiomer)

Note : The D-enantiomer (this compound) is structurally analogous but differs in stereochemistry (R-configuration at the α-carbon).

Challenges and Considerations

  • Cbz Group Stability : Requires careful handling during acidic or reducing conditions.

  • Stereochemical Control : Critical in peptide synthesis to avoid racemization .

  • Scalability : TFA-mediated deprotection is effective but requires precise temperature control .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3-(Cbz-amino)-D-alanine while preserving chirality?

  • Methodology : Use carbobenzyloxy (Cbz) as a protecting group for the amino moiety to prevent racemization during synthesis. Solid-phase peptide synthesis (SPPS) or solution-phase methods with chiral auxiliaries (e.g., L- or D-alanine precursors) are recommended. For example, highlights the use of Z-protected diamino acids like Nα-Cbz-2,3-diaminopropionic acid, which can be adapted for D-alanine derivatives . Monitor reaction conditions (pH, temperature) to avoid epimerization, and confirm chirality via polarimetry or chiral HPLC.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify the Cbz group (aromatic protons at ~7.3 ppm) and D-configuration (via coupling constants in chiral centers).
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight (e.g., lists a molecular weight of 215.25 g/mol for a related D-alanine derivative) .
  • Chromatography : Chiral HPLC with a Crownpak CR-I column can resolve enantiomeric impurities .

Q. What enzymatic assays are suitable for assessing the bioactivity of this compound?

  • Methodology : Test inhibition of bacterial D-alanine racemase (Alr) using a spectrophotometric assay measuring pyridoxal 5'-phosphate (PLP)-dependent racemization. details enzyme activity assays for D-alanine racemase in Mycobacterium smegmatis, where specific activity is quantified via NADH oxidation coupled to lactate dehydrogenase (LDH) . Compare IC50_{50} values against D-cycloserine (a known Alr inhibitor).

Advanced Research Questions

Q. How can contradictions in aminoacylation activity of D-alanine derivatives be resolved experimentally?

  • Methodology : Address discrepancies (e.g., ’s observation that EcAlaRS C666A charges tRNAAla^{Ala} with D-alanine at 100 mM) by:

  • Flexizyme-based tRNA charging : Use synthetic ribozymes (flexizymes) to bypass natural aminoacyl-tRNA synthetase (aaRS) specificity, enabling direct comparison of L- vs. D-alanine incorporation .
  • Deacylation assays : Test deacylation efficiency of AlaRS or DTD (D-Tyr-tRNA deacylase) on charged tRNAs (e.g., found neither enzyme deacetylated D-Ala-tRNAAla^{Ala}) .
    • Data interpretation : High amino acid concentrations may force non-cognate charging, suggesting in vivo relevance requires physiological validation.

Q. What computational strategies can predict the interaction of this compound with target enzymes?

  • Methodology :

  • Molecular docking : Use crystal structures (e.g., PDB 3KAF, which includes a D-alanine derivative bound to Pin1 isomerase) to model binding poses .
  • MD simulations : Analyze stability of enzyme-inhibitor complexes under physiological conditions (e.g., solvation, temperature).
  • QSAR : Corrogate electronic (Hammett σ) and steric (Taft’s Es_s) parameters of Cbz-modified D-alanine derivatives to optimize inhibitory potency.

Q. How does this compound influence bacterial resistance mechanisms in peptidoglycan synthesis?

  • Methodology :

  • Gene expression profiling : Use RT-qPCR or RNA-seq to quantify alr (D-alanine racemase) overexpression in resistant strains (e.g., ’s M. smegmatis GPM14 mutant with 30-fold higher alrA mRNA) .
  • Metabolic flux analysis : Track 13C^{13}C-labeled D-alanine incorporation into peptidoglycan precursors via LC-MS in the presence/absence of the compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cbz-amino)-D-alanine
Reactant of Route 2
3-(Cbz-amino)-D-alanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.